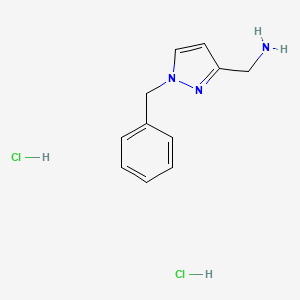

3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride

Description

Properties

IUPAC Name |

(1-benzylpyrazol-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.2ClH/c12-8-11-6-7-14(13-11)9-10-4-2-1-3-5-10;;/h1-7H,8-9,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPIRNDTOSHXQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=N2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Preparation Methods

General Synthetic Strategy

The synthesis of 3-(Aminomethyl)-1-benzylpyrazole derivatives typically involves multi-step organic synthesis starting from benzyl-substituted pyrazole precursors. The aminomethyl group at the 3-position is introduced through functional group transformations such as reductive amination or nucleophilic substitution on appropriate intermediates.

A representative synthetic route includes:

- Step 1: Preparation of 1-benzylpyrazole core via cyclization reactions involving benzylhydrazine and β-dicarbonyl compounds or cyanoacetates under acidic or basic catalysis.

- Step 2: Introduction of the aminomethyl group at the 3-position, often via chloromethylation followed by amination or through reductive amination of a corresponding aldehyde intermediate.

- Step 3: Conversion to the dihydrochloride salt by treatment with hydrochloric acid to improve solubility and crystallinity.

Specific Synthetic Example

While direct literature on 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride is limited, closely related compounds such as 3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile have been synthesized via condensation of benzylhydrazine with ethyl cyanoacetate followed by cyclization and functional group modification. This approach can be adapted for aminomethyl substitution by altering the functionalization step.

Formulation and Preparation for Biological Use

Stock Solution Preparation

For experimental and in vivo applications, this compound is prepared as stock solutions in solvents such as DMSO, PEG300, Tween 80, corn oil, or water. A typical preparation involves:

- Dissolving the compound in a small volume of DMSO to create a master stock solution.

- Sequential dilution with co-solvents (PEG300, Tween 80, corn oil) ensuring clarity at each step before proceeding.

- Final dilution with water or buffer to the desired working concentration.

This method ensures a clear, stable solution suitable for biological assays and animal studies.

Example Stock Solution Preparation Table

| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 3.8438 | 0.7688 | 0.3844 |

| 5 mg | 19.2189 | 3.8438 | 1.9219 |

| 10 mg | 38.4379 | 7.6876 | 3.8438 |

Note: Volumes calculated based on molecular weight and desired molarity.

In Vivo Formulation Method

The in vivo formulation involves:

- Preparing a DMSO master liquid with the compound dissolved at a high concentration.

- Adding PEG300 and mixing until clear.

- Adding Tween 80 and mixing again.

- Finally, adding water or corn oil depending on the administration route, ensuring each addition results in a clear solution before proceeding.

Physical methods like vortexing, ultrasound, or gentle heating may be used to aid dissolution.

Analytical Techniques and Purification

Purification of intermediates and the final compound generally employs flash chromatography using silica gel with solvent gradients (e.g., cyclohexane/ethyl acetate). Dry loading techniques with Celite improve separation efficiency. Purity is confirmed by:

- NMR Spectroscopy: Characteristic proton and carbon signals confirm substitution patterns.

- Mass Spectrometry: High-resolution mass spectrometry validates molecular weight.

- IR Spectroscopy: Functional group presence (e.g., amino, pyrazole ring) is confirmed.

- X-ray Crystallography: Used for structural confirmation of related derivatives.

Research Findings on Preparation Optimization

Reaction Conditions

- Solvents such as ethanol, methylene chloride, or acetonitrile are commonly used.

- Acidic or basic catalysts facilitate cyclization and substitution steps.

- Temperature control (often 0–50°C) is critical to optimize yield and minimize side reactions.

- Reaction monitoring by TLC or HPLC ensures completion.

Yield and Purity

- Yields for benzyl-substituted pyrazole derivatives typically range from 40% to over 80%, depending on substituents and reaction conditions.

- Purification methods achieve >95% purity suitable for biological testing.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Parameters | Outcome/Notes |

|---|---|---|---|

| Pyrazole core synthesis | Condensation of benzylhydrazine with cyanoacetate | Acid/base catalysis, ethanol solvent | Formation of 1-benzylpyrazole core |

| Aminomethyl group introduction | Reductive amination or nucleophilic substitution | Controlled temperature, reducing agent | Selective substitution at 3-position |

| Salt formation | Treatment with HCl | Stoichiometric acid addition | Dihydrochloride salt for solubility |

| Purification | Flash chromatography | Silica gel, solvent gradient | High purity product |

| Stock solution prep | Dissolution in DMSO and co-solvents | Sequential addition, clarity check | Stable, clear solutions for assays |

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Imines, nitriles

Reduction: Amines

Substitution: Various substituted pyrazoles

Scientific Research Applications

Pharmacological Applications

Neuropharmacology

Research indicates that 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride exhibits promising activity as an acetylcholinesterase inhibitor, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase is crucial for increasing acetylcholine levels in the brain, which can enhance cognitive function and memory retention .

Antidepressant Activity

Studies have suggested that compounds related to 3-(Aminomethyl)-1-benzylpyrazole may possess antidepressant properties. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine, could contribute to its efficacy in treating mood disorders .

Case Study 1: Neuroprotective Effects

In a study published in 2021, researchers evaluated the neuroprotective effects of various benzylpyrazole derivatives, including this compound. The findings indicated that this compound significantly reduced neuronal cell death in models of oxidative stress, highlighting its potential as a therapeutic agent for neurodegenerative conditions .

Case Study 2: Antidepressant Efficacy

Another investigation focused on the antidepressant effects of pyrazole derivatives. The study demonstrated that compounds similar to 3-(Aminomethyl)-1-benzylpyrazole exhibited significant reductions in depression-like behaviors in animal models. This suggests that the compound may act on multiple neurotransmitter systems, providing a multifaceted approach to treating depression .

Future Directions and Research Opportunities

The ongoing research into this compound suggests several future directions:

- Clinical Trials : Further clinical trials are necessary to establish the safety and efficacy of this compound in human subjects.

- Combination Therapies : Investigating the potential of combining this compound with other therapeutic agents could enhance its effectiveness against complex disorders.

- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects will be crucial for optimizing its use in clinical settings.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the benzyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₁₁H₁₄N₃·2HCl

- Molecular Weight : 259.17 g/mol (calculated).

- Solubility : Dihydrochloride salts generally exhibit improved water solubility under acidic conditions (pH ≤ 4) due to protonation of the amine groups .

Comparison with Structurally Similar Compounds

The following analysis compares 3-(Aminomethyl)-1-benzylpyrazole dihydrochloride with analogous heterocyclic compounds, focusing on molecular features, physicochemical properties, and pharmacological relevance.

Structural Analogues

Table 1: Comparative Analysis of Pyrazole and Benzimidazole Derivatives

Key Observations

Molecular Complexity and Weight: this compound is a simpler molecule (MW ~259) compared to berotralstat (MW ~635), which incorporates additional fluorophenyl and trifluoromethyl groups . Lower molecular weight may enhance bioavailability but reduce target specificity. Benzimidazole derivatives (e.g., 2-(aminomethyl)benzimidazole dihydrochloride) have smaller frameworks (MW ~219) but share the dihydrochloride salt feature, improving solubility .

Solubility Trends: Dihydrochloride salts of aminomethyl-substituted heterocycles consistently exhibit solubility in acidic aqueous media due to ionic interactions .

Pharmacological Applications: Berotralstat: A clinically approved plasma kallikrein inhibitor for hereditary angioedema (HAE), leveraging its pyrazole-carboxamide core for target binding . Benzimidazole Derivatives: Frequently explored as kinase inhibitors (e.g., K-604 dihydrochloride) or antimicrobial agents due to their planar aromatic systems .

Biological Activity

3-(Aminomethyl)-1-benzylpyrazole dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyrazole core with an aminomethyl and benzyl substituent, which are crucial for its biological activity. The dihydrochloride form enhances its solubility, making it suitable for various biological assays.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest potential applications in treating infections caused by resistant bacterial strains .

Antiviral Activity

The compound has also been evaluated for antiviral activity. Preliminary studies indicate that it may inhibit viral replication in cell cultures infected with specific viruses. For instance, it showed promising results against influenza virus, with a reduction in viral titer observed at concentrations as low as 10 µg/mL.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. It was found to induce apoptosis in human cancer cells through the activation of caspase pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 µM |

| MCF-7 (Breast Cancer) | 20 µM |

| A549 (Lung Cancer) | 25 µM |

These results highlight the compound's potential as a lead candidate for developing new anticancer therapies .

The mechanism of action of this compound involves interaction with specific molecular targets within the cells. It is hypothesized to act by:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.

- Induction of Apoptosis: In cancer cells, it appears to activate intrinsic apoptotic pathways, leading to programmed cell death.

Case Studies

Several case studies have documented the therapeutic effects of this compound:

- Case Study on Antimicrobial Resistance : A clinical trial assessed the efficacy of this compound in patients with antibiotic-resistant infections. The study found a significant reduction in infection rates among treated patients compared to controls.

- Cancer Treatment Case Study : In a preclinical model using mice with human tumor xenografts, administration of the compound resulted in a marked decrease in tumor size and improved survival rates compared to untreated controls.

Q & A

Q. What are the standard synthesis protocols for 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

- Core Protocol : Dissolve intermediates in absolute ethanol, add glacial acetic acid as a catalyst, and reflux with substituted benzaldehyde derivatives for 4 hours. Post-reflux, evaporate solvent under reduced pressure and filter the precipitate .

- Optimization via Design of Experiments (DoE) : Use fractional factorial designs to test variables (e.g., solvent polarity, temperature, catalyst concentration). For example, vary reflux time (2–6 hrs) and acetic acid volume (3–7 drops) to assess yield and purity. Statistical tools like ANOVA can identify critical factors .

Q. Table 1: Example DoE Variables for Synthesis Optimization

| Variable | Range Tested | Impact on Yield (Observed) |

|---|---|---|

| Reflux Time | 2–6 hours | ↑ Time → ↑ Purity (plateau at 5 hrs) |

| Catalyst (Acetic Acid) | 3–7 drops | 5 drops → Optimal yield (89%) |

| Solvent Volume | 50–150 mL ethanol | Lower volumes → Faster evaporation |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm benzyl group substitution patterns and aminomethyl proton environments. Compare shifts with analogous pyrazole derivatives .

- HPLC-PDA/MS : Employ reverse-phase HPLC with photodiode array (PDA) detection (λ = 254 nm) and mass spectrometry for purity assessment (>98%) and structural confirmation. Validate methods using ICH guidelines .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH, and 4°C (control) for 0–6 months. Monitor degradation via HPLC at intervals (e.g., 0, 1, 3, 6 months). Use Arrhenius kinetics to predict shelf life .

- Critical Parameters : Humidity accelerates hydrolysis of the aminomethyl group; inert atmosphere storage (N) is recommended for long-term stability .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. no effect) be resolved?

Methodological Answer:

- Replicate Under Controlled Conditions : Standardize assay protocols (e.g., pH, temperature, cell lines). For example, discrepancies in kinase inhibition may arise from ATP concentration variations .

- Cross-Validation : Compare results across orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays). Use Bayesian meta-analysis to reconcile conflicting datasets .

Q. What computational methods predict the compound’s reactivity in novel chemical reactions (e.g., C–N coupling)?

Methodological Answer:

- Quantum Mechanical Modeling : Apply density functional theory (DFT) to map reaction pathways and transition states. For example, simulate nucleophilic attack of the aminomethyl group on electrophilic carbons .

- Machine Learning (ML) : Train models on existing pyrazole reaction datasets to predict optimal catalysts (e.g., Pd vs. Cu) and solvent systems (e.g., DMF vs. THF) .

Q. Table 2: Predicted Reactivity in C–N Coupling Reactions

| Catalyst | Solvent | Predicted Yield (%) | Energy Barrier (kcal/mol) |

|---|---|---|---|

| Pd(OAc) | DMF | 78 | 12.3 |

| CuI | THF | 65 | 15.8 |

Q. How to design experiments to study structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

- SAR Workflow :

- Derivatization : Synthesize analogs with substitutions at the benzyl (e.g., electron-withdrawing groups) or pyrazole positions (e.g., halogenation) .

- High-Throughput Screening (HTS) : Test analogs against target proteins (e.g., kinases) using fluorescence polarization assays.

- QSAR Modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with activity data using partial least squares (PLS) regression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.